molecular formula C14H9FINO3 B4128271 N-(2-fluoro-4-iodophenyl)-1,3-benzodioxole-5-carboxamide

N-(2-fluoro-4-iodophenyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B4128271
M. Wt: 385.13 g/mol
InChI Key: ISFCSDCUEJTDSF-UHFFFAOYSA-N
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Description

“N-(2-Fluoro-4-iodophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 143937-74-0 and a Molecular Weight of 315.11 . It has a similar structure to the compound you’re asking about, with a substituted phenyl ring and an acetamide moiety.


Synthesis Analysis

There’s a study that describes the synthesis of potential process-related impurities of trametinib, an anti-cancer drug . The process involves the use of N-(2-Fluoro-4-iodophenyl)methanesulfonamide.


Molecular Structure Analysis

The molecular formula of “N-(2-Fluoro-4-iodophenyl)acetamide” is C8H7FINO . It consists of a substituted phenyl ring and an acetamide moiety.


Chemical Reactions Analysis

The synthesis of trametinib involves the use of N-(2-Fluoro-4-iodophenyl)methanesulfonamide . The reaction involves heating the compound with palladium (II)acetate, thallium (I)acetate, and butylvinyl ether in DMF.


Physical And Chemical Properties Analysis

“N-(2-Fluoro-4-iodophenyl)acetamide” has a density of 1.875g/cm3, a boiling point of 348.3ºC at 760 mmHg, and a flash point of 164.4ºC .

Safety and Hazards

“N-(2-Fluoro-4-iodophenyl)acetamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of contact, wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

The compound “N-(2-Fluoro-4-iodophenyl)methanesulfonamide” is used in the synthesis of trametinib, an anti-cancer drug . This suggests that similar compounds could have potential applications in the development of new drugs.

properties

IUPAC Name

N-(2-fluoro-4-iodophenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FINO3/c15-10-6-9(16)2-3-11(10)17-14(18)8-1-4-12-13(5-8)20-7-19-12/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFCSDCUEJTDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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